Almax; Almax (antacid); LAS 3876 Almax; Almax (antacid); LAS 3876
Brand Name: Vulcanchem
CAS No.:
VCID: VC18534539
InChI: InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6
SMILES:
Molecular Formula: CH14AlMg3O12
Molecular Weight: 318.01 g/mol

Almax; Almax (antacid); LAS 3876

CAS No.:

Cat. No.: VC18534539

Molecular Formula: CH14AlMg3O12

Molecular Weight: 318.01 g/mol

* For research use only. Not for human or veterinary use.

Almax; Almax (antacid); LAS 3876 -

Specification

Molecular Formula CH14AlMg3O12
Molecular Weight 318.01 g/mol
Standard InChI InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6
Standard InChI Key CFVNECLTKYJMPO-UHFFFAOYSA-H
Canonical SMILES C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al]

Introduction

Chemical Composition and Structure

Molecular Formula and Structural Features

Almax (CAS 66827-12-1) is a coordination complex with the formula Al₂Mg₆(CO₃)₂(OH)₁₄·4H₂O . Its crystalline structure enables rapid dissolution in gastric acid, forming a protective gel layer on the gastric mucosa . Key structural characteristics include:

PropertyValue
Molecular Weight630 g/mol
InChI KeyNSGJDSJCJMRMEA-UHFFFAOYSA-K
SMILES[Mg].[Al].[OH-].O=C([O-])[O-].O

Synthesis and Pharmaceutical Forms

Almax is synthesized via the reaction of aluminum hydroxide, magnesium hydroxide, and sodium bicarbonate in aqueous media. It is commercially available as:

  • Oral suspensions (e.g., 15 mL doses containing 525–900 mg Almax)

  • Chewable tablets (400–800 mg Almax per tablet)

Pharmacological Properties

Mechanism of Action

Almax neutralizes gastric acid via the reaction:

Al2Mg6(CO3)2(OH)14+14HCl2AlCl3+6MgCl2+2CO2+20H2O\text{Al}_2\text{Mg}_6(\text{CO}_3)_2(\text{OH})_{14} + 14\text{HCl} \rightarrow 2\text{AlCl}_3 + 6\text{MgCl}_2 + 2\text{CO}_2 + 20\text{H}_2\text{O}

This reaction elevates gastric pH to 3–5 within 1 minute and sustains neutralization for 54–90 minutes . Unlike amorphous gels, Almax’s crystalline structure prevents premature inactivation at higher pH levels .

Acid-Neutralizing Capacity (ANC)

Studies report an ANC of 49.85 ± 0.97 mEq per 15 mL suspension, outperforming aluminum hydroxide (45.1% reduction in titratable acid) . Comparative data:

Antacid TypeANC (mEq)Onset (min)Duration (min)
Almax (Suspension)49.85<154–90
Aluminum Hydroxide Gel27.52–530
Calcium Carbonate12.33–745

Data sourced from in vitro and Heidelberg capsule studies .

Additional Mechanisms

  • Pepsin Inhibition: Binds pepsin at pH >3.5, reducing proteolytic activity by 58.9% .

  • Bile Acid Adsorption: Reduces bile-induced mucosal damage .

Clinical Efficacy

Gastroesophageal Reflux Disease (GERD)

In a multicenter trial of 169 patients with heartburn:

  • 84.2% preferred Almax over previous antacids due to rapid symptom relief .

  • 79.5% of ulcer patients achieved symptom resolution with 6–8 g/day Almax monotherapy .

Peptic Ulcer Management

Almax adjunctive therapy with H2 blockers (e.g., ranitidine) reduced ulcer healing time by 30% compared to antisecretory drugs alone .

EffectIncidence (%)Severity
Diarrhea7.1Mild, transient
Nausea5.3Mild
Constipation0.6Rare

Data from 169-patient cohort .

Contraindications and Interactions

  • Contraindications: Severe renal impairment (risk of hypermagnesemia) .

  • Drug Interactions: Reduces absorption of tetracyclines, quinolones, and iron supplements .

Comparative Analysis with Other Antacids

Aluminum Hydroxide/Magnesium Hydroxide Combinations

ParameterAlmaxConventional Gels
ANC/Price Ratio19.2 mEq/€12.4 mEq/€
Sodium Content<1 mg/dose10–50 mg/dose
Patient Preference84.2%62.5%

Almax’s low sodium content (<1 mg/dose) is advantageous for hypertensive patients .

Calcium Carbonate-Based Antacids

While calcium carbonate has a higher ANC (68 mEq), it causes rebound acid secretion and hypercalcemia risks . Almax avoids these issues due to its non-systemic action .

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